

4-(4-phenylbutoxy)benzoic acid molecular weight and formula

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Compound of Interest

Compound Name: **4-(4-phenylbutoxy)benzoic Acid**

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An In-Depth Technical Guide to **4-(4-phenylbutoxy)benzoic acid**: Synthesis, Characterization, and Application in Pharmaceutical Development

Abstract

4-(4-phenylbutoxy)benzoic acid stands as a pivotal chemical intermediate, most notably in the synthesis of the anti-asthmatic drug Pranlukast. Its molecular architecture, featuring a benzoic acid moiety linked to a phenylbutoxy chain, imparts specific chemical properties that are instrumental in its synthetic utility and potential biological relevance. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, its critical role as a starting material and potential impurity in active pharmaceutical ingredient (API) manufacturing, and broader applications.

Core Physicochemical & Structural Characteristics

4-(4-phenylbutoxy)benzoic acid is a bifunctional organic molecule. The carboxylic acid group provides a reactive handle for amide bond formation, a common step in pharmaceutical synthesis, while the lipophilic 4-phenylbutoxy tail influences solubility and potential interactions with biological targets. Understanding these core properties is fundamental to its effective application.

The compound typically appears as a white to off-white crystalline powder.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its poor solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO),

methanol, and chloroform is a direct consequence of its significant nonpolar character derived from the two phenyl rings and the butyl chain.[1][4][5]

Table 1: Key Identifiers and Physicochemical Properties

Parameter	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₈ O ₃	[2][6][7][8][9][10]
Molecular Weight	270.32 g/mol	[3][6][8][10][11]
CAS Number	30131-16-9	[2][6][7][9][10][11]
IUPAC Name	4-(4-phenylbutoxy)benzoic acid	[6][8]
Appearance	White to off-white crystalline powder/solid	[1][2][4]
Melting Point	129 - 141 °C	[1][3][5][10][11]
Boiling Point	~454 °C at 760 mmHg	[2][3][11]
Solubility	Insoluble in water; Soluble in Chloroform, DMSO, Methanol	[1][3][4][5]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of **4-(4-phenylbutoxy)benzoic acid** is a critical step in the supply chain for drugs like Pranlukast. The choice of synthetic route is driven by factors such as raw material cost, reaction yield, purity of the final product, and scalability for industrial production. Most common methods rely on forming the ether linkage, a robust and well-understood transformation in organic chemistry.

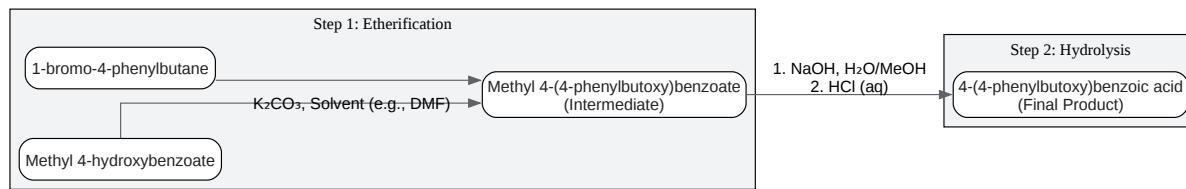
Preferred Synthetic Pathway: Williamson Ether Synthesis

A prevalent and logical approach involves the Williamson ether synthesis, which couples an alkoxide with an alkyl halide. In this context, the synthesis begins with an ester of 4-

hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate or "methylparaben") and a suitably functionalized phenylbutane chain, such as 1-bromo-4-phenylbutane.

Causality Behind Experimental Choices:

- Starting with an Ester: The carboxylic acid of 4-hydroxybenzoic acid is protected as an ester (e.g., methyl ester). This is a crucial decision to prevent the acidic proton from interfering with the basic conditions required for the ether synthesis. The phenoxide, formed by deprotonating the hydroxyl group, is a much better nucleophile than the corresponding carboxylate would be.
- Choice of Base: A moderately strong base like potassium carbonate (K_2CO_3) is often employed. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide but not so strong that it would promote unwanted side reactions, such as hydrolysis of the ester.
- Final Hydrolysis Step: Once the ether linkage is formed, the ester is easily hydrolyzed back to the carboxylic acid using a strong base like sodium hydroxide (NaOH), followed by acidic workup. This two-step approach (etherification then hydrolysis) provides a high-purity product and is generally high-yielding.



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Caption: Williamson ether synthesis workflow for **4-(4-phenylbutoxy)benzoic acid**.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, starting from methylparaben.

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
- Stir the suspension at room temperature for 15 minutes.
- Add 1-bromo-4-phenylbutane (1.1 eq) to the mixture.
- Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.
- Cool the mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Hydrolysis to **4-(4-phenylbutoxy)benzoic acid**[10]

- Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from the previous step in a mixture of methanol and water.
- Add sodium hydroxide (NaOH, 2-3 eq) to the solution.
- Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring for the disappearance of the ester by TLC.[10]
- After cooling, remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and cool in an ice bath.

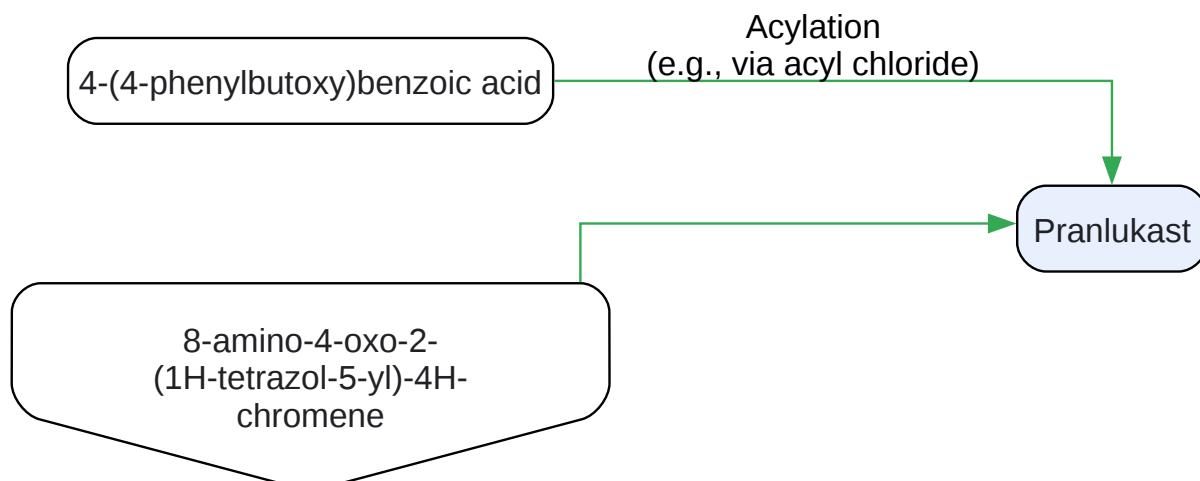
- Acidify the solution to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). A white solid will precipitate.[10]
- Collect the solid by vacuum filtration, wash the filter cake thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product. Purity can be assessed by HPLC and melting point.[10]

Application in Pharmaceutical Manufacturing

Key Intermediate for Pranlukast

The primary industrial application of **4-(4-phenylbutoxy)benzoic acid** is as a key starting material for Pranlukast, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis.[6][8][12][13][14] The synthesis involves creating an amide bond between the carboxylic acid of **4-(4-phenylbutoxy)benzoic acid** and the amino group of the benzopyran core of Pranlukast.

This acylation reaction is a cornerstone of this process. The carboxylic acid is typically activated first, for example, by converting it to an acyl chloride (e.g., using thionyl chloride), to make it highly reactive towards the amine.[3]



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Caption: Final acylation step in the synthesis of Pranlukast.

A Critical Process Impurity

In the manufacturing of Pranlukast Hydrate, **4-(4-phenylbutoxy)benzoic acid** is also recognized as a potential impurity.^{[6][8]} This is significant from a regulatory and quality control perspective. Unreacted starting material can carry through the synthesis and crystallization steps into the final API. Regulatory bodies like the FDA and EMA require strict control over impurities in drug substances. Therefore, highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed and validated to detect and quantify any residual **4-(4-phenylbutoxy)benzoic acid** in the final Pranlukast product to ensure it remains below established safety thresholds.

Broader Applications & Future Research

While its role in Pranlukast synthesis is well-established, the structural motifs of **4-(4-phenylbutoxy)benzoic acid** suggest potential in other areas:

- Materials Science: The rigid benzoic acid core combined with the flexible phenylbutoxy tail is characteristic of molecules used in the synthesis of liquid crystals and specialty polymers.^{[3][5][15]}
- Agrochemicals: Benzoic acid derivatives are common in herbicides and insecticides, making this compound a potential building block in that field.^[1]
- Drug Discovery: The structure could serve as a scaffold or lead compound for developing new therapeutics. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties.^{[13][16]} The phenylbutoxy group could be explored for its potential to modulate lipid regulation.^[13]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard and Precautionary Information

Category	Information	Source
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	[2]
Precautionary Codes	P264, P280, P302+P352, P305+P351+P338	[2]

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[\[5\]](#)[\[6\]](#) Storage under an inert atmosphere at 2-8 °C is recommended to maximize long-term stability.[\[5\]](#)

Conclusion

4-(4-phenylbutoxy)benzoic acid is more than a simple organic compound; it is a validated and critical component in the production of essential medicines. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for industrial-scale synthesis. For professionals in drug development, a thorough understanding of its synthesis, analytical profile, and role as both a key raw material and a potential impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

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